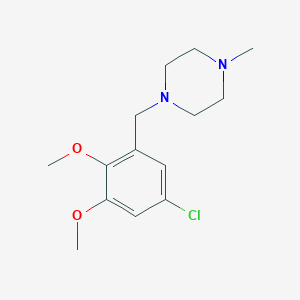![molecular formula C20H21ClN2O3 B5139867 2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. PAC-1 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
作用機序
The mechanism of action of PAC-1 involves the activation of procaspase-3, which is a precursor to caspase-3, a key enzyme involved in apoptosis. PAC-1 binds to procaspase-3, inducing a conformational change that activates caspase-3, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. In addition to inducing apoptosis in cancer cells, PAC-1 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen.
実験室実験の利点と制限
One of the advantages of using PAC-1 in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For research include the development of more potent analogs and investigation of synergistic effects with other anticancer agents.
合成法
The synthesis of PAC-1 involves a two-step process. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. The second step involves the reaction of 4-chlorophenoxide with N-(4-chlorophenyl)glycine ethyl ester to form PAC-1. The overall yield of PAC-1 synthesis is approximately 50%.
科学的研究の応用
PAC-1 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that PAC-1 induces apoptosis in cancer cells, including leukemia, breast, prostate, and colon cancer cells. In vivo studies have also shown promising results, with PAC-1 inhibiting tumor growth in mice models of leukemia and breast cancer.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-16-6-10-18(11-7-16)26-14-19(24)22-17-8-4-15(5-9-17)20(25)23-12-2-1-3-13-23/h4-11H,1-3,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDDIOKBEHHWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5139785.png)
![N-(4-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5139793.png)
![1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone](/img/structure/B5139794.png)

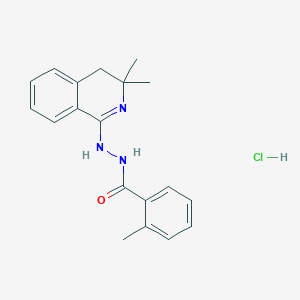
![3-({[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-diethyl-2-pyridinamine](/img/structure/B5139831.png)
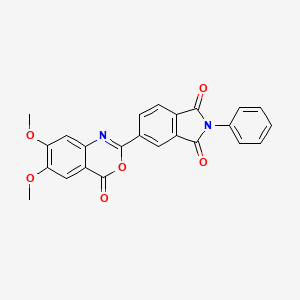
![4-chloro-N-cyclohexyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139841.png)
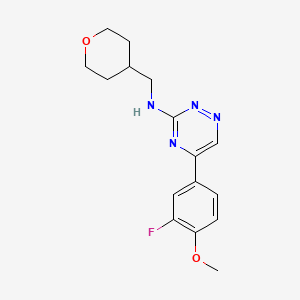
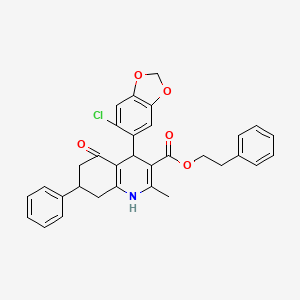
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)
